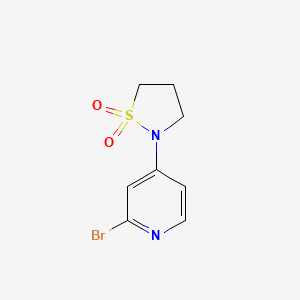

2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” is a complex organic molecule that contains a bromopyridine moiety and a thiazolidinedione moiety . Bromopyridines are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques could provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

Bromopyridine compounds can participate in various chemical reactions, including catalytic dehydrative condensation. The specific reactions that “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” might undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, stability, and reactivity could be influenced by the presence of the bromopyridine and thiazolidinedione moieties .Applications De Recherche Scientifique

Antimicrobial and Antifungal Applications

Synthesis and Antimicrobial Activity of Thiazolidine-2,4-diones Derivatives : A study reported the synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibiting weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity. Notably, one compound showed significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Alhameed et al., 2019). Another research synthesized (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, which showed antibacterial activity primarily against Gram-positive bacterial strains (Trotsko et al., 2018).

Anticancer Applications

Hybrid Molecules Containing 5-Benzylidene Thiazolidine-2,4-dione : This research focused on the synthesis of N-3-substituted-5-arylidene thiazolidine-2,4-diones, demonstrating potent suppression of proliferation in human myeloid leukemia cells through apoptosis, suggesting their potential as anticancer agents (Romagnoli et al., 2013).

Novel Thiazolidine-2,4-dione Derivatives as Anticancer Agents : A series of thiazacridine derivatives showed significant anticancer activity, with specific compounds exhibiting potent activity against colon carcinoma and melanoma cell lines. The structural analysis of these compounds highlighted their potential interactions with DNA, contributing to their anticancer activity (Pitta et al., 2012).

Selective Cytotoxic and Genotoxic Activities : Another study found that 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione exhibited potent cytotoxicity against NCI-H292 lung cancer cell lines without affecting normal cells. This compound induced apoptosis and genotoxicity selectively in cancer cells, highlighting its potential for targeted cancer therapy (Rodrigues et al., 2018).

Safety and Hazards

Orientations Futures

The study of bromopyridine and thiazolidinedione derivatives is a promising area of research, with potential applications in the development of new pharmaceuticals and agrochemicals . Further studies could explore the synthesis, properties, and potential applications of “2-(2-Bromopyridin-4-yl)-1lambda6,2-thiazolidine-1,1-dione” and related compounds.

Propriétés

IUPAC Name |

2-(2-bromopyridin-4-yl)-1,2-thiazolidine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2S/c9-8-6-7(2-3-10-8)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEKBAWDBIMKRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=NC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2996924.png)

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2996931.png)

![1-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2996937.png)

![5-Methyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2996940.png)

![2-Azaspiro[5.5]undecan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2996943.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2996944.png)